5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and an isopropyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds, forming larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxadiazole derivatives.
Scientific Research Applications
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- 5-(2-Fluorophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
- 5-(2-Methylphenyl)-3-(propan-2-yl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s biological activity and its ability to form complexes with other molecules.
Biological Activity
5-(2-Bromophenyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound features a bromophenyl group attached to an oxadiazole ring. This configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Specifically, this compound has shown promising results in various studies.
Anticancer Activity
Several studies have reported on the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often ranged in the micromolar level, indicating effective inhibition of cell proliferation .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 0.65 - 15.63 | MCF-7 |
Other Oxadiazole Derivative | 0.12 - 2.78 | A549 |
Other Oxadiazole Derivative | 10.38 | HeLa |
The mechanisms through which this compound exerts its biological effects are multifaceted:
-
Induction of Apoptosis : Studies have indicated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .
"Western blot analysis revealed that the compound increased p53 expression level and caspase-3 cleavage in MCF-7 cells leading to activation of apoptotic death" .
- Cell Cycle Arrest : It has been observed that certain oxadiazole derivatives can cause cell cycle arrest at specific phases (G1 or G2/M), thereby inhibiting cell division .
- Antimicrobial Activity : Beyond its anticancer properties, oxadiazoles have also shown significant antimicrobial activity against various pathogens. This broadens the therapeutic potential of compounds like this compound in treating infections alongside cancer .
Case Studies
A notable case study involved the synthesis and evaluation of several oxadiazole derivatives where researchers found that modifications in the phenyl ring (such as halogen substitutions) significantly impacted their biological potency. In particular:
Properties
Molecular Formula |
C11H11BrN2O |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-(2-bromophenyl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
RYTYQZHJVYRLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.